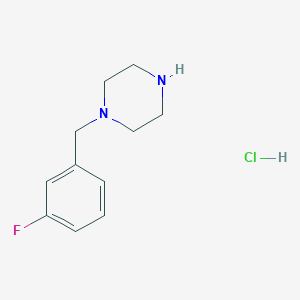

1-(3-Fluoro-benzyl)-piperazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;/h1-3,8,13H,4-7,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWHWGFADDKKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199672-04-3, 1048648-80-1 | |

| Record name | Piperazine, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199672-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-fluorophenyl)methyl]piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Research of 1 3 Fluoro Benzyl Piperazine Hydrochloride at Molecular and Cellular Levels

Investigation of Neurotransmitter Receptor Modulation

The modulation of neurotransmitter receptors is a key area of investigation for many psychoactive compounds. Arylpiperazine derivatives, a class of compounds to which 1-(3-Fluoro-benzyl)-piperazine hydrochloride belongs, are known to interact with various neurotransmitter systems, most notably the serotonergic and dopaminergic systems. These interactions are fundamental to their potential pharmacological effects.

The serotonin (B10506) system is a primary target for many arylpiperazine compounds. These compounds often exhibit a range of affinities and functional activities at different 5-HT receptor subtypes, which contributes to their complex pharmacological profiles.

While specific binding affinities for this compound at the 5-HT1A, 5-HT1B, and 5-HT1D receptors are not available in the current literature, studies on analogous arylpiperazine derivatives have demonstrated significant interactions with these receptors. For instance, N4-substitution of simple arylpiperazines can enhance their affinity for 5-HT1A sites. One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has shown a very high affinity for 5-HT1A receptors with a Ki value of 0.6 nM. nih.gov Other derivatives with different substitutions also exhibit a range of low IC50 values, indicating potent binding to the 5-HT1A receptor. nih.gov

| Compound | 5-HT1A Receptor Affinity (Ki/IC50) |

| This compound | Data not available |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 nM (Ki) nih.gov |

| 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives with a tetralin moiety | 0.3 nM (IC50) nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 nM (Ki) mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 nM (Ki) mdpi.com |

This table presents binding affinities of structurally related compounds to provide a pharmacological context due to the absence of specific data for this compound.

The interaction of arylpiperazines with the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C) is another critical aspect of their pharmacology. Compounds like m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP) have been shown to act as partial agonists at cloned 5-HT2A receptors. nih.gov The activity of these compounds can be influenced by their chemical structure, with different substitutions leading to varying effects. nih.gov

| Compound | 5-HT2A Receptor Affinity/Activity | 5-HT2C Receptor Affinity/Activity |

| This compound | Data not available | Data not available |

| m-chlorophenylpiperazine (mCPP) | Partial agonist nih.gov | Agonist nih.gov |

| m-trifluoromethylphenylpiperazine (TFMPP) | Partial agonist nih.gov | Agonist nih.gov |

This table presents the modulatory effects of structurally related compounds to provide a pharmacological context due to the absence of specific data for this compound.

The serotonin transporter (SERT) is a key target for many antidepressant medications. Inhibition of serotonin reuptake at the transporter leads to an increase in the synaptic concentration of serotonin. While no specific data on the serotonin reuptake inhibition properties of this compound are available, research on other piperidine (B6355638) and piperazine (B1678402) derivatives indicates that this class of compounds can exhibit high affinity for SERT. For example, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown Ki values for SERT in the range of 2 to 400 nM. nih.gov

Dopamine (B1211576) autoreceptors play a crucial role in regulating the synthesis and release of dopamine. Agonism at these receptors can lead to a reduction in dopaminergic neurotransmission. Although there is no specific information on the dopamine autoreceptor agonist properties of this compound, studies on related compounds, such as certain 3-phenylpiperidine (B1330008) derivatives, have identified them as selective dopamine autoreceptor agonists. nih.gov For instance, a series of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3- (2H)- one hydrochloride derivatives were synthesized and examined for their dual activities as dopamine autoreceptor agonists and postsynaptic dopamine receptor antagonists. globalresearchonline.net

Dopaminergic System Interactions

Postsynaptic Dopamine Receptor Antagonism

The interaction of 1-(3-fluoro-benzyl)-piperazine with dopamine receptors is a significant area of its pharmacological investigation. Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are primary targets for antipsychotic medications. nih.govnih.gov Antagonism at these receptors can modulate dopaminergic neurotransmission, which is often dysregulated in various neuropsychiatric disorders.

Research into compounds structurally related to 1-(3-fluoro-benzyl)-piperazine highlights the importance of the piperazine moiety in dopamine receptor binding. For instance, studies on N-phenylpiperazine analogs have shown varying affinities for D2 and D3 receptors, with Ki values ranging from nanomolar to micromolar concentrations depending on the specific substitutions. mdpi.com While specific binding affinity (Ki) data for this compound at dopamine receptors is not extensively detailed in the available literature, the broader class of benzylpiperazine derivatives is known to interact with these receptors. For example, some phenylpiperidine compounds lacking high in vitro affinity for the D2 receptor (Ki = 447 nM to > 1 µM) still demonstrate significant D2 occupancy in vivo, suggesting that in vitro binding data alone may not fully predict functional activity. nih.gov A study on benzyloxy piperidine derivatives identified a 3-fluorobenzyl compound (8a) as having a Ki of 205.9 nM at the D4 receptor, with selectivity over other dopamine receptor subtypes. nih.gov This indicates that the 3-fluoro-benzyl substitution can confer notable affinity and selectivity.

Table 1: Dopamine Receptor Binding Affinities of Related Piperazine/Piperidine Compounds

| Compound Class | Specific Compound Example | Receptor Subtype | Binding Affinity (Ki) |

| Phenylpiperidines | (-)-OSU6162 | D2 | 447 nM nih.gov |

| Benzyloxy Piperidines | 3-fluorobenzyl derivative (8a) | D4 | 205.9 nM nih.gov |

GABA Receptor Interactions

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key mechanism for many psychoactive drugs. mdpi.com Piperazine derivatives have been shown to interact with GABAA receptors.

A study investigating various piperazine derivatives demonstrated that they can act as antagonists at the human α1β2γ2 GABAA receptor, inhibiting the GABA-evoked ion current. nih.gov For example, 1-Benzylpiperazine (BZP), a compound structurally related to 1-(3-fluoro-benzyl)-piperazine, was found to be the least potent among the tested derivatives but still produced concentration-dependent inhibition of the GABA-evoked current. nih.gov This suggests that the benzylpiperazine scaffold itself has the potential for GABAA receptor antagonism. This antagonistic action on GABAA receptors could lead to a reduction in inhibitory signaling, which may indirectly contribute to increased levels of other neurotransmitters. nih.gov While specific quantitative data on the interaction of this compound with GABA receptors is limited, the known activity of related compounds supports this as a relevant area of its pharmacological profile.

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other key neurotransmitters in the brain, including acetylcholine (B1216132) and dopamine. nih.govwikipedia.org Antagonists of the H3 receptor can increase the release of these neurotransmitters, a mechanism that is being explored for the treatment of cognitive and sleep-wake disorders. wikipedia.orgfrontiersin.org

Several studies have identified piperazine and piperidine derivatives as potent H3 receptor antagonists. nih.govacs.org Research has shown that some compounds possess dual, high-affinity antagonism for both histamine H3 and sigma-1 receptors. For instance, certain piperazine derivatives have been identified with Ki values for the human H3 receptor in the nanomolar range (e.g., 12.7 nM and 37.8 nM). nih.gov The replacement of a piperazine ring with a piperidine ring in some molecular structures did not significantly affect the affinity for the H3 receptor, indicating the core importance of the amine scaffold in receptor interaction. nih.gov This body of research suggests that the piperazine structure within 1-(3-fluoro-benzyl)-piperazine is a key pharmacophore for potential H3 receptor antagonism.

Sigma-1 Receptor Affinity and Activity

The sigma-1 (σ1) receptor is an intracellular chaperone protein that modulates various neuronal functions and is a target for compounds with potential neuroprotective and cognitive-enhancing effects. nih.gov Benzylpiperazine derivatives have been a focus of research for developing selective sigma-1 receptor ligands.

Studies have revealed that N-benzylpiperazine derivatives can exhibit high, nanomolar affinity for the sigma-1 receptor. nih.gov For example, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine showed a Ki of 2.7 nM for the sigma-1 receptor. nih.gov Furthermore, research into dual-activity compounds has identified piperazine derivatives with high affinity for both sigma-1 and histamine H3 receptors, with sigma-1 Ki values reported to be 37.8 nM and 51.8 nM for specific compounds. nih.gov The structure-activity relationship in these series indicates that the benzylpiperazine moiety is a critical element for high-affinity binding. nih.govunict.it One study on benzylpiperazinyl derivatives identified a compound with a Ki of 1.6 nM for the sigma-1 receptor, demonstrating the potent interaction this chemical class can have at this site. nih.gov

Table 2: Sigma-1 Receptor Binding Affinities of Related Benzylpiperazine Derivatives

| Compound Class | Specific Compound Example | Receptor Subtype | Binding Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) |

| Benzylpiperazinyl Derivatives | Compound 15 | σ1 | 1.6 nM nih.gov | 886 nih.gov |

| N-benzyl alkyl ether piperazines | Compound 13 | σ1 | 2.7 nM nih.gov | 38 nih.gov |

| Dual H3/σ1 Piperazine Derivatives | Compound 16 | σ1 | 37.8 nM nih.gov | - |

Neuronal Nicotinic Acetylcholine Receptor Interactions

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in cognitive functions like learning and memory. nih.gov While direct studies on this compound's interaction with nAChRs are not prominent, the activity of related chemical structures provides some context. The piperidine scaffold, closely related to piperazine, has been a core component in the design of ligands targeting the acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain. nih.gov Research has identified piperidine derivatives with higher binding affinity for AChBP than nicotine (B1678760) (Ki of 105.6 nM vs. 777 nM for nicotine), indicating that this structural class can effectively interact with the receptor binding site. nih.gov Given the structural similarities, exploring the interaction of benzylpiperazine compounds with nAChRs is a logical extension of this research.

Enzyme Inhibition Studies

Cholinesterase Activity Modulation (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, thereby terminating its action at the synapse. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov

The benzylpiperazine scaffold has been incorporated into molecules designed as AChE inhibitors. In one study, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-AChE activity. The results showed that these compounds could act as potent AChE inhibitors. nih.gov The most potent compound in that series, featuring an ortho-chlorine on the benzyl (B1604629) ring, exhibited an IC50 value of 0.91 µM. nih.gov Another study on phthalimide (B116566) derivatives found that a compound with a 4-fluorophenyl moiety had an IC50 of 16.42 µM against AChE. nih.gov These findings demonstrate that the benzylpiperazine unit is a viable component in the design of effective cholinesterase inhibitors.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Related Benzylpiperazine Derivatives

| Compound Series | Specific Moiety | Enzyme | Inhibitory Concentration (IC50) |

| Isoindoline-1,3-dione derivatives | Ortho-chloro-benzyl | AChE | 0.91 µM nih.gov |

| Phthalimide derivatives | 4-Fluorophenyl | AChE | 16.42 µM nih.gov |

Annexin A1 Inhibition

Annexin A1 (ANXA1) is a protein that plays a complex role in cellular processes, including inflammation and cancer. nih.govnih.gov It is implicated in promoting the development and progression of several cancer types and is often overexpressed in tumors. researchgate.netnih.gov ANXA1 can influence cancer cell proliferation, metastasis, and invasion. nih.govnih.gov In the context of inflammation, ANXA1 is recognized for its role in modulating the inflammatory response. nih.govnih.gov

Current research available does not establish a direct inhibitory link between this compound and Annexin A1. While ANXA1 is a target of interest in cancer therapy, studies detailing the interaction of benzylpiperazine derivatives with this specific protein are not prominent in the existing literature. researchgate.netnih.gov

Mechanisms of Cell Growth Modulation (in vitro studies)

Piperazine derivatives have been widely investigated for their potential to modulate cell growth, particularly in the context of oncology. These studies often focus on the ability of these compounds to halt the proliferation of cancer cells and to trigger programmed cell death, or apoptosis.

Numerous studies have demonstrated the antiproliferative effects of novel piperazine derivatives against various human cancer cell lines. researchgate.netnih.govnih.gov The core piperazine structure is often modified to enhance its cytotoxic activity against tumor cells. researchgate.net For instance, a series of aminated quinolinequinones linked to piperazine analogs were shown to be potent inhibitors of cancer cell growth across multiple cell lines, including renal, colon, and breast cancer. nih.gov Similarly, certain (1,3')-bis-tetrahydroisoquinoline and pentacyclic piperazine systems have shown considerable activity against leukemia cell lines. nih.gov One study identified a novel piperazine derivative that effectively inhibited cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 μM across different cell lines. researchgate.net

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Piperazine-linked Quinolinequinones (e.g., QQ1) | ACHN (renal), HCT-116 (colon), MCF7 (breast) | QQ1 was the most potent against ACHN cells with an IC50 value of 1.55 μM. | nih.gov |

| (1,3')-bis-tetrahydroisoquinolines and Piperazine Systems | K562 (myelogenous leukemia), P388 & L1210 (mouse leukemia) | Showed considerable activity against blood and lymphocytic leukemia cell lines. | nih.gov |

| Novel Piperazine Derivative | HeLa (cervix), K562 (leukemia) | Effectively inhibits cancer cell proliferation (GI50 = 0.06-0.16 μM). | researchgate.net |

Beyond inhibiting proliferation, a key mechanism for the anticancer activity of piperazine compounds is the induction of apoptosis. Research has shown that various piperazine derivatives can trigger caspase-dependent apoptosis in cancer cells. researchgate.netresearchgate.net For example, a novel piperazine derivative was found to induce apoptosis by inhibiting multiple cancer signaling pathways, including PI3K/AKT. researchgate.net Another study on β-elemene piperazine derivatives demonstrated their ability to induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and the downregulation of cellular FLICE-inhibitory protein (c-FLIP). nih.gov Furthermore, a piperazine-derived antagonist, HJZ-12, was shown to induce apoptosis in benign prostatic hyperplasia cells in a dose-dependent manner, an effect associated with the activation of caspase-3. frontiersin.orgnih.gov

| Compound/Derivative | Cell Line | Observed Mechanism | Reference |

|---|---|---|---|

| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 (glioblastoma), HeLa (cervix) | Upregulation of cleaved caspase-3, cytochrome c, and Bax; increased activity of caspase-3 and -9. | researchgate.net |

| β-Elemene Piperazine Derivatives (e.g., DX1) | HL-60, NB4 (leukemia) | Generation of H2O2, activation of caspase-8, decrease in c-FLIP levels. | nih.gov |

| HJZ-12 | BPH-1 (benign prostatic hyperplasia) | Increased percentage of apoptotic cells (up to 84% at 15 μM) and dose-dependent activation of caspase-3. | frontiersin.orgnih.gov |

Antiviral Mechanisms in Cellular Systems

The piperazine scaffold is a recognized "privileged structure" in medicinal chemistry and is integral to numerous antiviral agents. arabjchem.orgresearchgate.net Piperazine derivatives have been developed to combat a range of viruses, most notably Human Immunodeficiency Virus (HIV). arabjchem.org The mechanism of action often involves the inhibition of key viral enzymes. For example, piperazine-containing compounds have been designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). arabjchem.org

Antibacterial Research Investigations

Research has confirmed the antimicrobial potential of various piperazine-based compounds. researchgate.netresearchgate.netijcmas.com Specific investigations into benzyl piperazine derivatives have revealed significant activity against certain bacterial strains. A notable area of study has been their efficacy against Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers. nih.govd-nb.info In one study, a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl) piperazine derivatives were synthesized and tested against metronidazole-resistant isolates of H. pylori. The results indicated that derivatives containing a 5-nitrofuran moiety demonstrated more promising anti-H. pylori activity than their 5-nitrothiophene counterparts. d-nb.info Another study highlighted a piperazine derivative, RL-308, as being particularly effective against Shigella flexineri and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 2 µg and 4 µg, respectively. ijcmas.com

| Compound Class/Derivative | Bacterial Strain(s) | Measure of Activity | Key Findings | Reference |

|---|---|---|---|---|

| 1-(3-methoxybenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (6i) | Helicobacter pylori (metronidazole-resistant) | Inhibition Zone Diameter (IZD) | Demonstrated strong activity with IZD >20 mm at 25-100 µg/disk. | nih.govd-nb.info |

| Piperazine Derivative RL-308 | Shigella flexineri, S. aureus, MRSA | Minimum Inhibitory Concentration (MIC) | Potent activity with MIC of 2 µg against S. flexineri and 4 µg against S. aureus. | ijcmas.com |

| N-aminoalkylated triazoles with piperazine core | Various bacteria | Minimum Inhibitory Concentration (MIC) | Exhibited excellent activity with MIC values between 0.24 and 1.95 µg/mL. | researchgate.net |

Anti-inflammatory and Antiallergic Mechanisms (in vitro)

The piperazine moiety is a component of various compounds investigated for anti-inflammatory properties. nih.gov In vitro studies have shown that piperazine derivatives can modulate key inflammatory pathways. For example, a study on ferrocenyl(piperazine-1-yl)methanone-based derivatives found that the lead compound could potently inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, with an IC50 value of 7.65 μM. nih.gov This inhibition was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two important enzymes in the inflammatory process. The mechanism was further suggested to involve the inhibition of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov Another study of methyl salicylate (B1505791) derivatives bearing a piperazine moiety also demonstrated potent anti-inflammatory activities, with some compounds showing efficacy equal to or greater than that of standard anti-inflammatory drugs. nih.gov These findings suggest that the piperazine scaffold can be effectively utilized to develop novel anti-inflammatory agents.

Antioxidant Mechanisms (in vitro) of Piperazine Derivatives

Note: No direct in vitro studies on the antioxidant mechanisms of this compound were found in the reviewed literature. The following discussion is based on research conducted on structurally related piperazine derivatives and aims to provide insights into the potential antioxidant properties of this class of compounds.

The piperazine nucleus is a key structural motif found in numerous compounds with significant biological activities, including antioxidant effects. asianpubs.orgresearchgate.net The antioxidant potential of piperazine derivatives is generally attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The specific mechanisms and efficacy are highly dependent on the nature and position of substituents on the piperazine and associated aromatic rings. nih.govtandfonline.com

Research into various aryl and aralkyl piperazine derivatives has demonstrated their capacity to act as antioxidants through several in vitro assays. nih.gov Commonly employed methods to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov

The structure-activity relationship of piperazine derivatives suggests that the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, on the aromatic ring can enhance antioxidant activity. nih.gov These groups can donate a hydrogen atom to free radicals, thereby neutralizing them. For instance, studies on certain piperazine derivatives have shown that the presence of a hydroxyl group is crucial for their antioxidant properties. nih.gov

The following table summarizes the in vitro antioxidant activity of some representative piperazine derivatives from the scientific literature, illustrating the range of potencies observed in this chemical class. It is important to note that these are not the results for this compound but for other studied piperazine compounds.

Table 1: In Vitro Antioxidant Activity of Selected Piperazine Derivatives

| Compound | Assay | IC50 (µmol/L) | Reference Compound | IC50 (µmol/L) |

| Compound 3a | DPPH | 371.97 | BHT | 113.17 |

| Compound 3c | DPPH | 189.42 | BHT | 113.17 |

| Compound 3f | DPPH | 420.57 | BHT | 113.17 |

| Compound 3a | ABTS | 55.87 | BHT | 26.29 |

| Compound 3c | ABTS | 3.45 | BHT | 26.29 |

| Compound 3f | ABTS | 41.04 | BHT | 26.29 |

| Compound 3b | ABTS | 345.25 | BHT | 26.29 |

| Compound 3d | ABTS | 1028.99 | BHT | 26.29 |

| Compound 3e | ABTS | 242.48 | BHT | 26.29 |

Data sourced from a study on aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety. nih.gov The specific structures of compounds 3a-f are detailed in the original research publication.

Structure Activity Relationship Sar Studies for 1 3 Fluoro Benzyl Piperazine Hydrochloride and Analogs

Impact of Fluoro-benzyl Moiety Modifications on Receptor Binding and Functional Activity

The fluoro-benzyl moiety is a critical component of 1-(3-fluoro-benzyl)-piperazine hydrochloride, and alterations to this part of the molecule can significantly impact receptor binding and functional activity. The position of the fluorine atom on the benzyl (B1604629) ring, as well as the introduction of other substituents, can modulate the electronic properties, lipophilicity, and steric profile of the compound, thereby influencing its pharmacological effects.

Research into related N-arylpiperazine derivatives has shown that the location of a fluorine substituent on the phenyl ring is a key determinant of binding affinity for dopamine (B1211576) D2 and D3 receptors. In one study, analogs with fluorine at the 2-position (ortho) of the phenylpiperazine moiety exhibited optimal binding. This suggests that the stereoelectronic effects of the fluorine atom at a specific position can enhance the interaction with the receptor's binding pocket. Conversely, another study on a different class of compounds indicated that a fluorine atom at the meta position could lead to a decrease in intrinsic activity. researchgate.net

The introduction of electron-withdrawing groups, such as fluorine, on a piperazine-linked benzene (B151609) ring has been shown to enhance anti-tumor activity in some contexts. nih.gov This highlights the importance of the electronic nature of the benzyl ring in influencing the biological response.

To illustrate the impact of substitutions on the benzyl ring, the following table presents hypothetical data based on common SAR findings for related compounds, showcasing how modifications could affect receptor binding affinity (Ki).

| Compound | Modification on Benzyl Ring | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | 3-Fluoro (Parent) | 15 |

| Analog 2 | 2-Fluoro | 10 |

| Analog 3 | 4-Fluoro | 25 |

| Analog 4 | 3,4-Difluoro | 20 |

| Analog 5 | 3-Chloro | 18 |

| Analog 6 | 3-Methyl | 35 |

Effects of Substituent Variations on the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in this compound has two nitrogen atoms, N1 and N4, which are key sites for chemical modification. Substituents on these nitrogen atoms can profoundly influence the compound's basicity, polarity, and steric bulk, thereby affecting its pharmacokinetic and pharmacodynamic properties.

The N1 nitrogen is substituted with the 3-fluorobenzyl group. Modifications to the N4 nitrogen are a common strategy in drug design to modulate biological activity. For instance, in the development of fluoroquinolone antibacterials, alkylation of the N4-piperazine ring was found to enhance activity against Gram-positive bacteria. rsc.org This suggests that the nature of the substituent at this position can influence the spectrum of activity.

SAR studies on various classes of piperazine-containing compounds have consistently shown that the substituents on the piperazine unit are important for their inhibitory activity. nih.gov The size and nature of the N4-substituent can impact how the molecule fits into and interacts with the target binding site. For example, small alkyl groups, larger aryl groups, or heterocyclic moieties can be introduced to probe the steric and electronic requirements of the receptor.

The table below provides a representative SAR analysis of N4-substitutions on a hypothetical 1-(3-fluoro-benzyl)-piperazine core structure, demonstrating the potential impact on functional activity (IC50).

| Compound | N4-Substituent | Functional Activity (IC50, µM) |

|---|---|---|

| Analog 7 | -H | 5.2 |

| Analog 8 | -CH3 | 2.8 |

| Analog 9 | -CH2CH3 | 3.5 |

| Analog 10 | -Cyclopropyl | 1.9 |

| Analog 11 | -Phenyl | 8.1 |

| Analog 12 | -(4-Chlorophenyl) | 6.5 |

Influence of Linker Chemistry on Biological Interactions

In the broader field of medicinal chemistry, particularly with bifunctional molecules like PROTACs that often incorporate piperazine moieties, the linker's role is well-established. nih.gov The length, rigidity, and chemical nature of the linker can dictate the spatial relationship between the two key pharmacophores, which is critical for optimal binding and functional response. researchgate.net Introducing rigidity into a linker, for example, by incorporating cyclic structures or double bonds, can pre-organize the molecule into a more favorable conformation for receptor binding, potentially increasing affinity.

For benzylpiperazine derivatives, studies on sigma-1 receptor ligands have shown a clear relationship between the length of the linker chain and receptor affinity. researchgate.net An ethylene (B1197577) linker was found to be optimal in one series of compounds. researchgate.net This suggests that there is an ideal distance and orientation between the benzyl and piperazine moieties for effective binding.

While direct modifications of the methylene (B1212753) linker in 1-(3-fluoro-benzyl)-piperazine are less commonly explored than substitutions on the aromatic or piperazine rings, hypothetical variations could include:

Linker Elongation: Increasing the number of methylene units (e.g., -CH2-CH2-) to alter the distance between the pharmacophores.

Linker Rigidification: Introducing a double bond or incorporating the linker into a small ring to reduce conformational flexibility.

Introduction of Heteroatoms: Replacing the methylene group with an amide or ether linkage to alter polarity and hydrogen bonding potential.

These modifications would be expected to significantly impact the biological profile of the resulting analogs.

Stereochemical Considerations in Pharmacological Profiling

Stereochemistry plays a crucial role in the pharmacological profile of chiral drugs. If a molecule and its biological target (e.g., a receptor or enzyme) are chiral, it is highly likely that the different stereoisomers of the drug will exhibit different pharmacological and toxicological properties.

While this compound itself is achiral, the introduction of a substituent on the piperazine ring or the benzyl group's alpha-carbon can create a chiral center, leading to the existence of enantiomers. For instance, 1-(3-fluoro-benzyl)-2-methylpiperazine would exist as a pair of enantiomers.

It is a well-established principle in pharmacology that enantiomers can differ significantly in their binding affinity, efficacy, and metabolic fate. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to undesirable side effects (the distomer).

In a study of homologous piperazine-alcanols, which are structurally related to benzylpiperazines, a chiral pool synthesis approach was used to prepare specific stereoisomers. This allowed for the evaluation of the pharmacological properties of the individual enantiomers, revealing that conformational restriction through a bridged structure could increase both binding affinity and selectivity for the sigma-1 receptor.

Therefore, for any chiral analog of 1-(3-fluoro-benzyl)-piperazine, a thorough pharmacological profiling of the individual stereoisomers is essential to fully understand its therapeutic potential and safety profile. This would involve resolving the racemic mixture and testing each enantiomer separately in receptor binding and functional assays.

Application As a Research Tool and Chemical Building Block

Role in the Development of PROTAC (Proteolysis-Targeting Chimeras) Ligands

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to selectively degrade target proteins by hijacking the cell's natural protein disposal system. nih.govnih.gov A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. rsc.org The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. researchgate.net

The inclusion of a piperazine (B1678402) ring within the linker can improve the pharmacokinetic properties of the PROTAC molecule. researchgate.net The basic nitrogen atoms of the piperazine can be protonated at physiological pH, increasing the molecule's polarity and solubility. The rigid nature of the piperazine ring can also help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase.

Precursor in Organic Synthesis for Novel Molecular Entities

Beyond its use in specific ligand design, 1-(3-fluoro-benzyl)-piperazine hydrochloride is a versatile precursor in the broader field of organic synthesis for the creation of novel molecular entities with diverse biological activities. mdpi.com The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various diseases. nih.gov

One notable application of a closely related compound, 1-(3-Fluorobenzyl)piperazine (B1298237), is as a reagent in the preparation of N-(pyridinylmethyl)dimethyl(oxo)pyrrolo[3,2-d]pyrimidinyl)benzenesulfonamide derivatives, which act as A2B adenosine (B11128) receptor antagonists. This demonstrates the utility of the 1-(3-fluoro-benzyl)-piperazine core in constructing complex heterocyclic systems with specific therapeutic targets.

The reactivity of the secondary amine in the piperazine ring allows for a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, enabling the introduction of diverse functional groups and the construction of large and complex molecules. mdpi.com The presence of the 3-fluorobenzyl group can also be exploited in various synthetic strategies, and its fluorine atom can serve as a useful probe for studying drug-receptor interactions using techniques such as fluorine NMR.

The following table lists some of the classes of biologically active compounds that have been synthesized using piperazine derivatives as key intermediates, highlighting the broad applicability of this chemical scaffold.

| Class of Compound | Therapeutic Area |

| Antipsychotics | Psychiatry |

| Antidepressants | Psychiatry |

| Antihistamines | Allergy & Immunology |

| Antifungals | Infectious Disease |

| Anticancer agents | Oncology |

This interactive data table showcases the diverse applications of the piperazine scaffold in drug discovery. neuroquantology.comresearchgate.net

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatography is an indispensable tool in chemical research for separating and purifying compounds from mixtures. For 1-(3-Fluoro-benzyl)-piperazine hydrochloride, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used to determine purity and isolate the compound for further study.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of piperazine (B1678402) derivatives. researchgate.net It offers high resolution and sensitivity, making it ideal for assessing the purity of this compound. The method separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase under high pressure.

In a typical research application, a reversed-phase HPLC method is employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The separation of piperazine derivatives can be optimized to achieve baseline separation in a relatively short analysis time. semanticscholar.org Detection is commonly performed using a Diode-Array Detector (DAD) or a fluorescence detector, the latter being particularly sensitive for compounds that fluoresce or can be derivatized with a fluorescent tag. researchgate.netnih.gov Method validation typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable and reproducible results. semanticscholar.orgjocpr.com

Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 - 10 µL |

| Detection | Diode-Array Detection (DAD) or Fluorescence |

| Run Time | Approximately 15 minutes |

This table represents typical starting conditions for method development and may require optimization for the specific compound.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the qualitative analysis and identification of piperazine derivatives. researchgate.net In GC, the sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas.

For many piperazine derivatives, derivatization is often necessary to improve their volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. semanticscholar.org Acylation or silylation are common derivatization techniques. researchgate.net The choice of a specific capillary column, such as one with a 100% trifluoropropyl methyl polysiloxane stationary phase, can be critical for resolving structurally similar isomers. nih.gov GC-MS provides definitive identification by comparing the retention time and the mass spectrum of the eluted compound with that of a reference standard. nih.gov

Table 2: Representative GC Conditions for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5, Rtx-200) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature of 100°C, ramped to 280°C |

| Derivatization | Often required (e.g., acylation, silylation) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table provides a general overview of GC conditions; specific parameters must be optimized for the analyte and instrument.

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are essential for confirming the chemical structure of this compound. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecular environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the fluorobenzyl group and the piperazine ring. The aromatic protons of the 3-fluorobenzyl moiety would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons (CH₂) would likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperazine ring typically exhibit broad signals due to conformational exchange and nitrogen's quadrupolar effect; these would be found in the δ 2.5-3.5 ppm range. nih.gov The presence of the hydrochloride salt would result in a broad signal for the N-H proton.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the aromatic ring would appear in the δ 110-165 ppm region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J-CF). The benzylic carbon and the piperazine ring carbons would resonate in the aliphatic region (δ 40-65 ppm). nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(3-Fluoro-benzyl)-piperazine

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 (m) | 114-131 |

| Aromatic C-F | - | 161-164 (d, ¹JCF) |

| Aromatic C-CH₂ | - | ~140 |

| Benzylic CH₂ | ~3.6 (s) | ~63 |

| Piperazine CH₂ | 2.5 - 3.5 (br m) | ~45, ~54 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. 'm' denotes multiplet, 's' singlet, 'd' doublet, 'br' broad.

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net For this compound, the free base (C₁₁H₁₅FN₂) has a molecular weight of 194.25 g/mol .

In Electron Ionization (EI) mode, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 194. The most characteristic fragmentation pathway for benzylpiperazines involves the cleavage of the benzylic C-N bond. This would lead to the formation of a fluorobenzyl cation at m/z 109 and a piperazine-containing fragment. Other significant ions arise from the fragmentation of the piperazine ring itself. researchgate.netresearchgate.net

Table 4: Expected Mass Spectral Fragments for 1-(3-Fluoro-benzyl)-piperazine

| m/z Value | Proposed Fragment Identity |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, common in benzyl (B1604629) compounds) |

| 85 | Piperazine ring fragment |

Fragmentation patterns are predictive and serve to confirm the proposed structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum.

The IR spectrum of this compound would display several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the piperazine and benzyl CH₂ groups will appear just below 3000 cm⁻¹. libretexts.org A broad and strong absorption in the 2400-2800 cm⁻¹ region is characteristic of the N-H stretch of an amine salt (hydrochloride). The C-N stretching vibrations of the piperazine ring would be visible in the 1100-1300 cm⁻¹ range. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region. Finally, a strong band corresponding to the C-F stretch is expected in the 1000-1300 cm⁻¹ region. libretexts.org

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Aliphatic (CH₂) |

| 2400-2800 | N-H Stretch | Amine Hydrochloride |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1300 | C-F Stretch | Aryl Fluoride |

Future Directions and Emerging Research Avenues

Development of Novel Piperazine-Based Ligands with Enhanced Selectivity

A primary objective in the development of new therapeutic agents is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. For piperazine (B1678402) derivatives, which often exhibit activity at multiple receptors, enhancing selectivity is a key area of research. silae.it Future efforts will likely focus on synthesizing analogues of 1-(3-Fluoro-benzyl)-piperazine hydrochloride with subtle structural modifications. These modifications could involve altering the substitution pattern on the benzyl (B1604629) ring or introducing different functional groups to the piperazine ring. The goal of these changes would be to fine-tune the molecule's interaction with specific receptor subtypes, for instance, distinguishing between different serotonin (B10506) or dopamine (B1211576) receptor subtypes. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically altering the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for potent and selective binding. researchgate.net For example, the position of the fluorine atom on the benzyl ring can significantly influence receptor affinity and selectivity. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

While piperazine derivatives are well-known for their effects on central nervous system receptors, emerging research continues to identify new potential biological targets. The diverse biological activities of piperazine analogues, including antimicrobial and antifungal properties, suggest that their therapeutic potential may extend beyond neurological and psychiatric disorders. researchgate.net

Future research on this compound and its derivatives could involve screening against a broader range of biological targets. This could uncover novel mechanisms of action and open up new therapeutic possibilities in areas such as infectious diseases, inflammation, or oncology. researchgate.net The versatility of the piperazine scaffold makes it an attractive starting point for the development of ligands for newly identified or underexplored biological targets. silae.it

Integration of Advanced Computational Approaches in Compound Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These approaches allow for the rational design of new compounds and the prediction of their biological activity before they are synthesized in the laboratory. For this compound, computational methods can be employed to:

Predict Binding Modes: Molecular docking studies can simulate the interaction of the compound with the three-dimensional structure of a target receptor, providing insights into the key binding interactions. nih.gov

Guide SAR Studies: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structure. researchgate.net

Virtual Screening: Large chemical libraries can be virtually screened to identify other piperazine-based compounds with a high probability of binding to a specific target.

The integration of these computational approaches can significantly accelerate the drug discovery process, making it more efficient and cost-effective. nih.gov

Methodological Advancements in Piperazine Synthesis and Derivatization

The ability to efficiently synthesize a wide variety of piperazine derivatives is essential for exploring their therapeutic potential. Ongoing research in synthetic organic chemistry is focused on developing novel and more efficient methods for the synthesis and derivatization of the piperazine core. nih.gov This includes the development of new catalytic systems and the use of flow chemistry techniques.

Advances in synthetic methodologies will facilitate the creation of more complex and diverse libraries of this compound analogues. This, in turn, will provide a greater chemical space to explore in the search for new and improved therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for 1-(3-Fluoro-benzyl)-piperazine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclo-condensation of halogenated diethanolamine derivatives with 3-fluoro-benzylamine in aqueous acidic conditions. For example, diethanolamine can be halogenated to form β,β'-dihalogenated diethylammonium hydrochloride, which reacts with fluorinated aromatic amines under catalysis (e.g., sulfuric acid) . Alternatively, nucleophilic substitution using 3-fluoro-benzyl bromide with piperazine in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base yields the product. Purification via silica gel chromatography (ethyl acetate/hexane, 1:8) ensures high purity . Key factors include solvent choice, reaction time (6–7 hours for complete substitution), and stoichiometric control of the benzyl halide to piperazine ratio .

Q. Which analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires ¹H NMR (δ 2.5–3.5 ppm for piperazine protons; δ 7.0–7.4 ppm for aromatic fluorobenzyl signals) and IR spectroscopy (N-H stretch at ~3200 cm⁻¹, C-F at ~1200 cm⁻¹) . Purity analysis employs reversed-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Compare retention times against certified analytical standards (e.g., GC46363 for fluorophenyl-piperazine analogs) .

Q. How can researchers optimize the purification of this compound to minimize byproducts?

- Methodological Answer : After synthesis, extract the crude product with methylene chloride or ethyl acetate to remove unreacted starting materials. Use silica gel column chromatography with gradient elution (hexane → ethyl acetate) to separate mono- and di-substituted piperazine byproducts. For hydrochloride salt formation, precipitate the product by adding HCl gas to the organic phase, followed by recrystallization in ethanol/water (1:1) to enhance crystallinity .

Advanced Research Questions

Q. What are the degradation pathways of this compound under varying storage conditions, and how can these be analyzed?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation products. For example, micellar liquid chromatography with sodium dodecyl sulfate (SDS) mobile phases can resolve hydrolytic byproducts like bis(fluorophenyl)methanol or oxidized piperazine derivatives. Quantify degradation kinetics using Arrhenius modeling to predict shelf-life .

Q. How does the 3-fluoro substitution on the benzyl group influence the compound’s receptor binding affinity compared to other halogenated analogs?

- Methodological Answer : Perform comparative molecular docking (e.g., AutoDock Vina) against serotonin or dopamine receptors. The 3-fluoro group’s electronegativity and steric profile may enhance π-π stacking with aromatic residues (e.g., Phe340 in 5-HT₂A) versus bulkier chloro or bromo analogs. Validate predictions via competitive radioligand binding assays using [³H]ketanserin for 5-HT₂A affinity studies .

Q. What computational methods are suitable for predicting the metabolic fate of this compound in vivo?

- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism (e.g., CYP2D6-mediated N-dealkylation). Molecular dynamics simulations (AMBER or GROMACS) can model interactions with metabolic enzymes. Experimentally, incubate the compound with human liver microsomes and analyze metabolites via UPLC-QTOF-MS to confirm computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.